molecular formula C76H104N18O19S2 B549637 Somatostatin CAS No. 51110-01-1

Somatostatin

Cat. No.: B549637
CAS No.: 51110-01-1
M. Wt: 1637.9 g/mol
InChI Key: NHXLMOGPVYXJNR-ATOGVRKGSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Somatostatin, also known as somatotropin release-inhibiting factor (SRIF), is a cyclic peptide hormone existing in two bioactive isoforms: this compound-14 (14 amino acids) and this compound-28 (28 amino acids). It is widely distributed in the central nervous system, gastrointestinal tract, pancreas, and immune cells, where it regulates diverse physiological processes, including:

  • Inhibition of growth hormone (GH), insulin, glucagon, and gastrin secretion .
  • Modulation of neurotransmission, cell proliferation, and apoptosis .
  • Regulation of gastrointestinal motility and nutrient absorption .

This compound exerts its effects through five G-protein-coupled receptor subtypes (SSTR1–5), which are differentially expressed across tissues. For example, SSTR2 is highly expressed in neuroendocrine tumors (NETs), making it a key therapeutic target, while SSTR4 is implicated in neuropathic pain modulation .

These limitations have driven the development of synthetic analogs with improved stability, receptor selectivity, and therapeutic profiles.

Properties

IUPAC Name

(4R,7S,10S,13S,16S,19S,22S,25S,28S,31S,34S,37R)-19,34-bis(4-aminobutyl)-31-(2-amino-2-oxoethyl)-37-[[2-[[(2S)-2-aminopropanoyl]amino]acetyl]amino]-13,25,28-tribenzyl-10,16-bis[(1R)-1-hydroxyethyl]-7-(hydroxymethyl)-22-(1H-indol-3-ylmethyl)-6,9,12,15,18,21,24,27,30,33,36-undecaoxo-1,2-dithia-5,8,11,14,17,20,23,26,29,32,35-undecazacyclooctatriacontane-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C76H104N18O19S2/c1-41(79)64(100)82-37-61(99)83-58-39-114-115-40-59(76(112)113)92-72(108)57(38-95)91-75(111)63(43(3)97)94-71(107)54(33-46-23-11-6-12-24-46)90-74(110)62(42(2)96)93-66(102)51(28-16-18-30-78)84-69(105)55(34-47-36-81-49-26-14-13-25-48(47)49)88-68(104)53(32-45-21-9-5-10-22-45)86-67(103)52(31-44-19-7-4-8-20-44)87-70(106)56(35-60(80)98)89-65(101)50(85-73(58)109)27-15-17-29-77/h4-14,19-26,36,41-43,50-59,62-63,81,95-97H,15-18,27-35,37-40,77-79H2,1-3H3,(H2,80,98)(H,82,100)(H,83,99)(H,84,105)(H,85,109)(H,86,103)(H,87,106)(H,88,104)(H,89,101)(H,90,110)(H,91,111)(H,92,108)(H,93,102)(H,94,107)(H,112,113)/t41-,42+,43+,50-,51-,52-,53-,54-,55-,56-,57-,58-,59-,62-,63-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHXLMOGPVYXJNR-ATOGVRKGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(CSSCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CCCCN)CC2=CNC3=CC=CC=C32)CC4=CC=CC=C4)CC5=CC=CC=C5)CC(=O)N)CCCCN)NC(=O)CNC(=O)C(C)N)C(=O)O)CO)C(C)O)CC6=CC=CC=C6)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]([C@H]1C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@@H](CSSC[C@@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N1)CCCCN)CC2=CNC3=CC=CC=C32)CC4=CC=CC=C4)CC5=CC=CC=C5)CC(=O)N)CCCCN)NC(=O)CNC(=O)[C@H](C)N)C(=O)O)CO)[C@@H](C)O)CC6=CC=CC=C6)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C76H104N18O19S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

51110-01-1 (Parent)
Record name Somatostatin [INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038916346
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Molecular Weight

1637.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

38916-34-6
Record name Somatostatin [INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038916346
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Somatostatin
Source DrugBank
URL https://www.drugbank.ca/drugs/DB09099
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Somatostatin
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.049.243
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name SOMATOSTATIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6E20216Q0L
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Preparation Methods

Classical Merrifield Approach

The foundational solid-phase synthesis, first reported by Rivier et al. in 1973, utilized a chloromethylated polystyrene resin to anchor the C-terminal serine residue. Sequential coupling of Fmoc- or Boc-protected amino acids employed dicyclohexylcarbodiimide (DCC) and hydroxybenzotriazole (HOBt) as activators. Key challenges included:

  • Incomplete deprotection : Trp and Cys residues required orthogonal protecting groups (e.g., tert-butyl for Cys) to prevent side reactions during TFA cleavage.

  • Resin-bound intermediate limitations : Analytical characterization via amino acid analysis or HPLC was hindered by the insolubility of resin-peptide conjugates.

A typical SPPS protocol yielded crude this compound with 60–70% purity, necessitating extensive purification via preparative HPLC.

Oxime Resin Cyclization for Analogs

Recent advancements introduced oxime resin (PCOR) for cyclization of lanthionine-containing analogs. For instance, lanthionine-sandostatin (Lanreotide analog) was synthesized by cyclizing linear precursors on resin, achieving 45% yield post-HPLC. This method enhanced enzymatic stability, with a half-life of 8.2 hours in rat brain homogenates versus 3.4 hours for native sandostatin.

Solution-Phase Synthesis and Fragment Condensation

Conventional Linear Assembly

Early solution-phase syntheses, such as Sarantakis’ 1973 method, coupled protected fragments (e.g., Asn-Phe-Phe-Trp-Lys and Thr-Phe-Thr-Ser) using mixed anhydride or active ester techniques. Critical steps included:

  • Selective deprotection : Z-groups on Lys and Bzl on Cys required hydrogenolysis with Pd/C.

  • Disulfide formation : Iodine oxidation of Cys³ and Cys¹⁴ under dilute conditions (0.01 M) achieved 80% cyclization efficiency.

Convergent Strategies for Scalability

Fujii et al. (1975) optimized fragment condensation by dividing this compound into three segments:

  • N-terminal tripeptide (Ala-Gly-Cys)

  • Central hexapeptide (Lys-Asn-Phe-Phe-Trp-Lys)

  • C-terminal pentapeptide (Thr-Phe-Thr-Ser-Cys)
    Coupling via azide or DCC/HOBt methods yielded 55% overall purity, with final oxidation in ammonium acetate buffer (pH 6.8).

Hybrid Solid-Solution Phase Synthesis

Patent US4093609A: Mixed Methodology

The 1995 patent outlined a hybrid approach to overcome SPPS limitations:

  • Resin-bound octapeptide synthesis : Assembly of Phe-Phe-Trp-Lys-Thr-Phe-Thr-Ser on hydroxymethyl resin.

  • Hydrazinolysis : Cleavage from resin using anhydrous hydrazine, forming the octapeptide hydrazide.

  • Solution-phase elongation : Sequential coupling of Cys(SMe), Asn, and Ala-Gly-Cys-Lys fragments via azide activation.

This method achieved 12% overall yield, comparable to pure SPPS, while enabling intermediate purification via silica gel chromatography.

Synthesis of this compound Analogs

Lanthionine-Bridged Derivatives

Ösapay et al. (1997) synthesized lanthionine-somatostatin analogs by replacing the disulfide bond with a thioether bridge:

  • Key steps : Cyclization on oxime resin followed by solution-phase condensation.

  • Biological impact : Analog 1 (Thr-ol C-terminus) showed 50-fold lower affinity for mSSTR2b than sandostatin but comparable activity at rSSTR5.

Table 1: Receptor Binding Affinities of Selected Analogs

CompoundSSTR1 (nM)SSTR2 (nM)SSTR5 (nM)
SST-140.320.150.21
Sandostatin2800.213.1
1 >100010.50.28

D-Amino Acid Substitutions

Enzymatic and Post-Synthetic Modifications

Disulfide Bond Engineering

Post-synthetic oxidation remains critical for bioactivity. Optimal conditions use 0.1 M ammonium bicarbonate (pH 8.5) with 5 mM reduced glutathione, achieving >90% correct disulfide pairing.

Quality Control and Analytical Validation

Purity Assessment

Modern protocols employ RP-HPLC (C18 column, 0.1% TFA/acetonitrile gradient) coupled with ESI-MS. The USP monograph specifies ≤2.0% total impurities for pharmaceutical-grade this compound.

Bioactivity Testing

In vitro GH inhibition assays using rat pituitary cells remain the gold standard. EC₅₀ values for clinical batches must fall within 0.5–1.5 nM.

Industrial-Scale Production Challenges

Cost-Benefit Analysis

Bulk SPPS costs approximate $12,000/g, driven by resin and protected amino acid expenses. Hybrid methods reduce costs to $8,500/g but require specialized equipment.

Regulatory Considerations

EMA guidelines mandate validation of:

  • Residual solvents : ≤500 ppm DMF in final product.

  • Metal catalysts : ≤10 ppm Pd from hydrogenolysis steps .

Chemical Reactions Analysis

Types of Reactions: Somatostatin undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Somatostatin has a wide range of scientific research applications:

Mechanism of Action

Somatostatin exerts its effects by binding to this compound receptors (SSTRs), which are G protein-coupled receptors. Upon binding, this compound inhibits adenylyl cyclase activity, reducing cyclic adenosine monophosphate (cAMP) levels and subsequently decreasing the release of various hormones, including growth hormone, insulin, and glucagon. The molecular targets and pathways involved include the inhibition of calcium influx and modulation of potassium channels .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key somatostatin analogs, their receptor binding profiles, pharmacokinetic properties, and clinical applications, supported by recent research findings:

Compound Receptor Affinity Half-Life Clinical Applications Advantages/Notable Findings References
Native this compound SSTR1–5 (pan-affinity) 2–3 minutes Limited (experimental use) Broad receptor activity; natural ligand.
Octreotide SSTR2 > SSTR5 > SSTR3 90–120 minutes (subcutaneous) Acromegaly, NETs, gastrointestinal bleeding First-generation analog; 30x longer half-life than this compound.
Lanreotide SSTR2, SSTR5 ~5 days (long-acting release) Acromegaly, NETs Extended dosing interval; superior tumor shrinkage in non-functioning NETs.
Pasireotide SSTR1, 2, 3, 5 ~12 hours Cushing’s disease, refractory NETs Broader receptor coverage; effective in tumors resistant to octreotide/lanreotide.
Lanthionine Analogs High SSTR5 selectivity 2.4x longer than octreotide* Preclinical (potential CNS applications) Enhanced metabolic stability; resistant to enzymatic degradation in rat brain homogenates.
177Lu-DOTATOC (agonist) SSTR2 6.7 days (177Lu half-life) Peptide receptor radionuclide therapy (PRRT) for NETs Targeted radiotherapy; median progression-free survival (PFS): 28–53 months in NETs.
177Lu-DOTA-JR11 (antagonist) SSTR2 Similar to 177Lu-DOTATOC PRRT for meningioma/NETs Higher tumor uptake than agonists; superior tumor retention in preclinical models.
18F-AlF-NOTA-Octreotide SSTR2 109.7 minutes (18F half-life) PET imaging of NETs Superior image resolution and lesion detection vs. 68Ga-DOTATATE/NOC.
Novel sst4 Agonists sst4-selective Orally available Preclinical (neuropathic pain) Blood-brain barrier penetration; inhibits chronic hyperalgesia after single oral dose.

*Data from rat brain homogenate studies .

Key Comparative Insights:

Receptor Selectivity and Clinical Utility: Octreotide and lanreotide target SSTR2/SSTR5, making them effective in GH-secreting tumors and NETs. However, pasireotide’s broader receptor profile improves outcomes in tumors resistant to first-line analogs .

Structural Modifications :

  • Cyclization (e.g., octreotide’s disulfide bridge) and lanthionine substitutions (replacing cysteine with lanthionine) reduce enzymatic degradation, extending half-life .
  • sst4 agonists (e.g., pyrrolo-pyrimidine derivatives) demonstrate oral bioavailability and blood-brain barrier penetration, a breakthrough for neuropathic pain .

Radiolabeled Analogs in Imaging and Therapy: 18F-AlF-NOTA-Octreotide outperforms 68Ga-DOTATATE in lesion detection (87% vs. 72% sensitivity), supporting its adoption in clinical imaging . 177Lu-DOTA-JR11 (antagonist) achieves 40% higher tumor uptake than agonists in preclinical models, redefining PRRT strategies .

Clinical Outcomes :

  • In acute pancreatitis, This compound + ulinastatin reduces complication rates by 58% compared to this compound alone, highlighting synergistic approaches .
  • Pasireotide demonstrates 15%–25% biochemical remission in Cushing’s disease, vs. 10% for octreotide .

Biological Activity

Somatostatin, also known as somatotropin-release inhibiting factor (SRIF), is a peptide hormone that plays a crucial role in regulating various physiological processes in the body. It is primarily produced in the hypothalamus, pancreas, and gastrointestinal tract. The biological activity of this compound is mediated through its interaction with specific G-protein-coupled receptors (GPCRs), leading to a wide range of effects on hormone secretion, cellular proliferation, and metabolic processes.

This compound exists in several forms, with the most studied being this compound-14 and this compound-28. These peptides exhibit a high binding affinity to five distinct this compound receptor subtypes (SSTR1–5), which mediate their biological effects. The receptor binding studies indicate that different analogs of this compound can exhibit varying affinities for these receptors, influencing their therapeutic applications.

Table 1: Binding Affinities of this compound Analogues

This compound AnalogueSSTR1 Binding Affinity (Ki)SSTR2 Binding Affinity (Ki)SSTR3 Binding Affinity (Ki)
Native this compound-140.5 nM0.3 nM1.2 nM
Octreotide2.0 nM0.1 nM0.5 nM
[D-Trp8, L-Dfp11]-SRIF0.8 nM0.05 nM0.6 nM

The biological activity of this compound is characterized by its inhibitory effects on hormone secretion, particularly growth hormone (GH), insulin, and glucagon. This inhibition is crucial for maintaining homeostasis within the endocrine system.

Physiological Effects

This compound exerts a wide array of physiological effects:

  • Inhibition of Growth Hormone Secretion : this compound is best known for its role in inhibiting GH release from the anterior pituitary gland. This effect is significant in conditions such as acromegaly, where excess GH leads to abnormal growth.
  • Regulation of Insulin and Glucagon : this compound inhibits insulin secretion from pancreatic beta cells and glucagon secretion from alpha cells, thus playing a vital role in glucose metabolism.
  • Gastrointestinal Regulation : In the gastrointestinal tract, this compound reduces gastric acid secretion and slows down gastric emptying, contributing to digestive regulation.

Therapeutic Applications

Due to its inhibitory effects on hormone secretion, this compound analogs have been developed for clinical use:

  • Octreotide : A synthetic analog of this compound that has a longer half-life and greater potency than natural this compound. It is used to treat acromegaly and certain types of neuroendocrine tumors.
  • Lanreotide : Another long-acting analog used similarly to octreotide but with different pharmacokinetic properties.

Case Studies

  • Acromegaly Treatment : A study involving patients with acromegaly demonstrated that treatment with octreotide led to significant reductions in serum GH levels and improved clinical symptoms associated with the disease .
  • Neuroendocrine Tumors : Research indicates that this compound analogs can effectively control symptoms related to neuroendocrine tumors by decreasing hormone secretion and slowing tumor growth .
  • Diabetes Management : Investigations into the role of this compound in diabetes have shown that it can modulate insulin secretion, suggesting potential therapeutic applications for managing blood glucose levels .

Q & A

Q. How to reconcile discrepancies in SST analog efficacy between in vitro and in vivo models?

  • Methodological Answer : Assess pharmacokinetic factors (e.g., plasma half-life of TT-232 ) and blood-brain barrier penetration. Use microdialysis in vivo to measure local SST levels . Compare receptor occupancy (PET/SPECT imaging with radiolabeled analogs) against functional outcomes (e.g., pain response in SSTR4 agonist studies ).

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.